N-(2,4-dimethoxyphenyl)methanesulfonamide
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Overview
Description
N-(2,4-dimethoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methanesulfonyl moiety and a 2,4-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dimethoxyphenyl)methanesulfonamide can be synthesized through the reaction of 2,4-dimethoxyaniline with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
2,4-dimethoxyaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
N-(2,4-dimethoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)(phenyl)methanesulfonamide
- N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide
Uniqueness
N-(2,4-dimethoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interaction with molecular targets, making it distinct from other similar sulfonamide derivatives .
Properties
CAS No. |
264141-80-2 |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-5-8(9(6-7)14-2)10-15(3,11)12/h4-6,10H,1-3H3 |
InChI Key |
WUTWZBKUZWSUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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